3-(6-Amino-9H-purin-9-yl)propane-1-thiol
Description
3-(6-Amino-9H-purin-9-yl)propane-1-thiol is a purine derivative structurally characterized by a 6-amino substituent on the adenine base (6-amino-9H-purine) and a propane-1-thiol chain attached to the N9 position. The thiol group enhances its ability to form disulfide bonds or interact with metal ions, making it relevant in drug design, biochemical probes, and nanotechnology .
Properties
CAS No. |
88946-40-1 |
|---|---|
Molecular Formula |
C8H11N5S |
Molecular Weight |
209.27 g/mol |
IUPAC Name |
3-(6-aminopurin-9-yl)propane-1-thiol |
InChI |
InChI=1S/C8H11N5S/c9-7-6-8(11-4-10-7)13(5-12-6)2-1-3-14/h4-5,14H,1-3H2,(H2,9,10,11) |
InChI Key |
KVOYSWDGQISIBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)CCCS)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Amino-9H-purin-9-yl)propane-1-thiol typically involves the reaction of 6-amino-9H-purine with a suitable thiolating agent. One common method involves the use of 1-bromo-3-diazo-propan-2-one as a precursor . The reaction is carried out under controlled conditions, often involving the use of bases such as sodium ethylate or potassium carbonate, and temperatures ranging from 0°C to 100°C .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-(6-Amino-9H-purin-9-yl)propane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The amino group on the purine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Various reduced derivatives of the original compound.
Substitution: Substituted purine derivatives with different functional groups.
Scientific Research Applications
3-(6-Amino-9H-purin-9-yl)propane-1-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(6-Amino-9H-purin-9-yl)propane-1-thiol involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile, participating in reactions that modify biological molecules. It may also interact with enzymes and receptors, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Table 1: Structural Features and Physicochemical Properties
Key Observations:
Purine Substituent: The 6-amino group (as in the target compound and DZ2002) enhances hydrogen-bonding capacity compared to 6-chloro derivatives (e.g., ), which may reduce toxicity but increase metabolic stability .
Chain Length and Terminal Groups: Thiol-terminated chains (target compound) exhibit higher reactivity but lower stability compared to hydroxyl or ester-terminated analogs (e.g., DZ2002) . Branched chains, as in (S)-1-(6-amino-9H-purin-9-yl)propan-2-ol, introduce stereochemical complexity, affecting receptor binding .
Biological Activity :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
